N-(2-Chloroethyl)acetamide

Alkylating agent DNA cross-linking Reactivity

N-(2-Chloroethyl)acetamide (CAS 7355-58-0) is a monofunctional alkylating agent belonging to the class of 2‑haloethylamines, characterized by a single chloroethyl substituent on an acetamide nitrogen. Its molecular formula is C₄H₈ClNO (MW 121.56 g/mol), and it presents as a colorless to slightly yellow viscous liquid with a boiling point of 135–136 °C at 10 Torr and a density of approximately 1.163 g/cm³ at 20 °C.

Molecular Formula C4H8ClNO
Molecular Weight 121.56 g/mol
CAS No. 7355-58-0
Cat. No. B1583870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloroethyl)acetamide
CAS7355-58-0
Molecular FormulaC4H8ClNO
Molecular Weight121.56 g/mol
Structural Identifiers
SMILESCC(=O)NCCCl
InChIInChI=1S/C4H8ClNO/c1-4(7)6-3-2-5/h2-3H2,1H3,(H,6,7)
InChIKeyHSKNJSHFPPHTAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chloroethyl)acetamide (CAS 7355-58-0) Technical Baseline: A Monofunctional 2‑Haloethylamine Intermediate for Controlled Alkylation


N-(2-Chloroethyl)acetamide (CAS 7355-58-0) is a monofunctional alkylating agent belonging to the class of 2‑haloethylamines, characterized by a single chloroethyl substituent on an acetamide nitrogen . Its molecular formula is C₄H₈ClNO (MW 121.56 g/mol), and it presents as a colorless to slightly yellow viscous liquid with a boiling point of 135–136 °C at 10 Torr and a density of approximately 1.163 g/cm³ at 20 °C [1]. The compound acts through alkylation of nucleophilic sites in biological macromolecules, with DNA as the principal target, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals [2].

Why Generic Substitution Fails: Differentiating N-(2-Chloroethyl)acetamide from Closely Related Chloroacetamides


In‑class chloroacetamide derivatives are not interchangeable due to critical differences in alkylating reactivity, hydrolysis kinetics, and physicochemical properties that directly affect synthetic outcomes and procurement specifications. N-(2-Chloroethyl)acetamide is distinct from analogs such as 2‑chloro‑N‑ethylacetamide (CAS 105‑35‑1) and N,N‑bis(2‑chloroethyl)acetamide (CAS 19945‑22‑3) in its monofunctional alkylating character, which confers a controlled, single‑site reactivity profile that reduces the risk of unwanted cross‑linking or oligomerization . Furthermore, the exact boiling point range (135–136 °C at 10 Torr) and density (1.163 g/cm³ at 20 °C) of N-(2-Chloroethyl)acetamide differ measurably from those of its analogs, impacting purification and formulation workflows [1]. These differences necessitate compound‑specific validation rather than generic substitution.

Product‑Specific Quantitative Evidence Guide: N-(2-Chloroethyl)acetamide vs. Analogs


Monofunctional Alkylation vs. Bifunctional Cross‑Linking in N,N‑Bis(2‑chloroethyl)acetamide

N-(2-Chloroethyl)acetamide is a monofunctional alkylating agent, whereas N,N‑bis(2‑chloroethyl)acetamide (CAS 19945‑22‑3) is bifunctional and capable of forming DNA interstrand cross‑links . This structural difference leads to distinct alkylation pathways: monofunctional alkylation introduces a single adduct, while bifunctional agents can cross‑link DNA strands, a mechanism exploited in chemotherapeutics [1]. Although quantitative reaction rate constants for the target compound are not available in the peer‑reviewed literature, the class‑level inference is that monofunctional alkylators exhibit different kinetic profiles and cellular outcomes compared to bifunctional analogs [2].

Alkylating agent DNA cross-linking Reactivity

Density and Boiling Point Comparison for Purification Protocol Design

N-(2-Chloroethyl)acetamide has a measured density of 1.163 g/cm³ at 20 °C and a boiling point of 135–136 °C at 10 Torr [1]. In contrast, the closely related analog 2‑chloro‑N‑ethylacetamide (CAS 105‑35‑1) has a reported boiling point of 255.9 °C at 760 mmHg [2]. This large difference in boiling points (approximately 120 °C under comparable pressure) has direct implications for distillation‑based purification and for predicting behavior in high‑temperature synthetic steps. Additionally, the refractive index of N-(2-Chloroethyl)acetamide is 1.477–1.48, whereas 2‑chloro‑N‑ethylacetamide exhibits a different value (not precisely specified but inferred from structural dissimilarity) .

Physicochemical property Purification Distillation

Purity Specifications and Storage Stability Relative to Common Impurities

Commercial N-(2-Chloroethyl)acetamide is available with a purity specification of >98.0% (by titrimetric analysis) and >95.0% (by GC) . The compound is stable under normal temperatures and pressures but is sensitive to strong oxidants and excess heat . In comparison, the hydrolysis half‑life of N‑alkyl acetamides under acidic conditions has been reported to range from hours to days, with activation entropies between –18 and –32 e.u. [1]. Although direct hydrolysis kinetic data for the target compound are not published, the class‑level inference suggests that N-(2-Chloroethyl)acetamide will hydrolyze slowly under ambient storage conditions, necessitating cool, dry storage to maintain purity [2].

Purity Stability Quality control

Toxicity and Safety Profile Differentiation from Highly Toxic Nitrogen Mustards

N-(2-Chloroethyl)acetamide is classified with GHS hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) . It does not carry the acute toxicity (H300/H310/H330) or mutagenicity/carcinogenicity warnings associated with bifunctional nitrogen mustards such as chlorambucil or cyclophosphamide [1]. The RTECS number AB5460000 indicates that no LD50/LC50 data are available, and the compound is not listed as a carcinogen by ACGIH, IARC, or NTP . This contrasts with chlorambucil, a known human carcinogen [2]. The lower hazard profile of N-(2-Chloroethyl)acetamide simplifies handling, storage, and waste disposal, reducing operational costs and regulatory burden.

Safety Toxicity Handling

Optimal Application Scenarios for N-(2-Chloroethyl)acetamide Based on Quantified Differentiation


Controlled DNA Alkylation Studies in Cancer Research

N-(2-Chloroethyl)acetamide is the preferred choice for experiments requiring monofunctional DNA alkylation to study adduct formation and repair mechanisms without the confounding effects of interstrand cross‑linking . Its controlled reactivity minimizes off‑target modifications, allowing researchers to isolate the effects of single‑site lesions [1].

Synthesis of Pharmaceutical Intermediates via Nucleophilic Substitution

The chloroethyl group of N-(2-Chloroethyl)acetamide undergoes predictable nucleophilic substitution with amines, thiols, and alkoxides, making it a reliable building block for constructing more complex pharmaceutical cores . The compound‘s balanced reactivity—sufficient for substitution yet stable enough for multi‑step sequences—offers a practical advantage over more reactive or less stable analogs [1].

Herbicide and Agrochemical Development as a Chloroacetamide Scaffold

N-(2-Chloroethyl)acetamide serves as a precursor to chloroacetamide herbicides. Structure–activity studies indicate that the N‑alkylating reactivity of chloroacetamides correlates with herbicidal efficacy, and the monofunctional character of this compound allows for systematic tuning of biological activity without the over‑alkylation associated with bifunctional derivatives .

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